molecular formula C12H16O3 B12568179 1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene CAS No. 433936-29-9

1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene

Cat. No.: B12568179
CAS No.: 433936-29-9
M. Wt: 208.25 g/mol
InChI Key: CJFBAIORUYSJHT-UHFFFAOYSA-N
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Description

1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 3,3-dimethoxyprop-1-en-1-yl group and a methoxy group at the 2-position. It is known for its aromatic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with 3,3-dimethoxypropene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often involves bulk synthesis techniques. Large-scale synthesis may utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed

Scientific Research Applications

1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins. Additionally, the methoxy groups can form hydrogen bonds with polar residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Similar structure with a propenyl group instead of a dimethoxyprop-1-en-1-yl group.

    Methyl isoeugenol: Contains a methoxy group and a propenyl group on the benzene ring.

    Isoeugenol methyl ether: Similar aromatic structure with different substituents.

Uniqueness

1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

433936-29-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(3,3-dimethoxyprop-1-enyl)-2-methoxybenzene

InChI

InChI=1S/C12H16O3/c1-13-11-7-5-4-6-10(11)8-9-12(14-2)15-3/h4-9,12H,1-3H3

InChI Key

CJFBAIORUYSJHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=CC(OC)OC

Origin of Product

United States

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